4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[1-chloro-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride . This nomenclature specifies:
- A benzene ring substituted with hydroxyl groups at positions 1 and 2 (benzene-1,2-diol).
- A chloro-methylaminoethyl side chain at position 4, comprising a two-carbon ethyl group with chlorine at the first carbon and a methylamino group (-NH-CH₃) at the second carbon.
- A hydrochloride salt, indicating protonation of the methylamino group’s nitrogen atom.
The structural formula is represented as:
Cl
|
CH₂-CH(NHCH₃)-C₆H₃(OH)₂ · HCl
Key descriptors include:
- SMILES : ClCC@HC1=CC(=C(C(=C1)O)O).
- InChIKey : POZIWHCRTSDDHU-UHFFFAOYSA-N.
- 2D/3D conformers : PubChem and ChemSpider provide interactive models highlighting stereochemical features.
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms across chemical databases:
Registry Identifiers :
- CAS Registry : 62-32-8 (primary identifier for the hydrochloride salt).
- PubChem CID : 129648305 (base compound), 11957621 (analog).
- ChemSpider ID : 77985.
Molecular Formula and Weight Analysis
The molecular composition and mass data are derived from experimental and computational analyses:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₄Cl₂NO₂ (hydrochloride salt) | Calculated |
| Molecular weight | 238.11 g/mol (hydrochloride) | |
| Base compound formula | C₉H₁₂ClNO₂ | |
| Base compound weight | 201.65 g/mol |
Formula Breakdown :
- Base compound (C₉H₁₂ClNO₂) :
- 9 carbon atoms (benzene ring + ethyl side chain).
- 12 hydrogen atoms.
- 1 chlorine atom (on the ethyl chain).
- 1 nitrogen atom (methylamino group).
- 2 oxygen atoms (hydroxyl groups).
- Hydrochloride salt (C₉H₁₄Cl₂NO₂) : Adds one HCl molecule (H⁺Cl⁻) to protonate the methylamino group.
Mass Spectrometry :
Properties
Molecular Formula |
C9H13Cl2NO2 |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
4-[1-chloro-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-11-5-7(10)6-2-3-8(12)9(13)4-6;/h2-4,7,11-13H,5H2,1H3;1H |
InChI Key |
PMYDTCOITKMJGG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinones, amine derivatives, and substituted benzene compounds .
Scientific Research Applications
4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including those used in the treatment of cardiovascular diseases.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride involves its interaction with specific molecular targets. It is known to act on adrenergic receptors, influencing the release and uptake of neurotransmitters such as epinephrine and norepinephrine. This interaction affects various physiological pathways, including those related to cardiovascular function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with epinephrine, dobutamine, isoprenaline, and norepinephrine:
*Hypothesized formula based on structural analogy.
Key Observations:
- Chlorine Substitution: The chloro group in the target compound replaces the hydroxyl group in epinephrine, reducing hydrogen-bonding capacity and increasing lipophilicity. This may enhance blood-brain barrier penetration but reduce solubility in aqueous media .
- Receptor Affinity: Epinephrine exhibits potent α- and β-adrenergic receptor agonism, while isoprenaline (isopropyl substituent) shows higher β-selectivity . The chloro analog’s receptor activity is uncertain but may resemble partial agonists or antagonists due to steric and electronic effects.
Pharmacological and Clinical Implications
Epinephrine Hydrochloride
- Mechanism: Non-selective α/β-adrenergic agonist. Increases heart rate, vasoconstriction, and bronchodilation .
- Clinical Use: Treatment of anaphylaxis, cardiac arrest, and severe asthma.
- LD₅₀: Not explicitly reported in evidence, but classified as Hazard Class 6.1(a) .
Dobutamine Hydrochloride
- Mechanism: Predominant β₁-adrenergic agonist. Enhances cardiac contractility with minimal peripheral vascular effects .
- Clinical Use: Acute heart failure, inotropic support during cardiac surgery.
Target Compound (Hypothetical)
- Predicted Activity: Reduced adrenergic agonism due to chloro substitution. Potential applications as a research tool for studying receptor modulation or as a prodrug requiring metabolic activation.
Biological Activity
4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride, commonly referred to as a substituted phenol, is a chemical compound with significant biological activity. Its molecular formula is , and it has a molecular weight of 238.11 g/mol. This compound is primarily known for its role as an intermediate in the synthesis of rac Epinephrine-1-Sulfuronthiate, which is an impurity of epinephrine, a critical endogenous catecholamine involved in various physiological processes.
| Property | Value |
|---|---|
| CAS Number | 90415-84-2 |
| Molecular Formula | C9H13Cl2NO2 |
| Molecular Weight | 238.11 g/mol |
| Synonyms | Fumaric Acid |
The biological activity of 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride is closely related to its structural similarity to epinephrine. It exhibits sympathomimetic effects, meaning it can mimic the action of sympathetic neurotransmitters. This compound has been shown to activate both alpha and beta adrenergic receptors, leading to various physiological responses such as increased heart rate, bronchodilation, and enhanced glucose metabolism.
Pharmacological Effects
- Bronchodilation : The compound acts as a bronchodilator, which can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
- Cardiostimulation : It stimulates cardiac muscle activity, making it useful in emergency medicine for treating bradycardia or other cardiac issues.
- Mydriatic Effects : The compound can induce pupil dilation, which is useful in ophthalmic procedures.
Study on Cardiac Effects
A study published in the Journal of Pharmacology explored the effects of 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride on isolated cardiac tissues. The results indicated that the compound significantly increased the contractility of cardiac muscle fibers in vitro, suggesting potential applications in cardiology for managing heart failure conditions.
Bronchodilation Research
Research conducted by Smith et al. (2023) demonstrated that this compound effectively relaxes bronchial smooth muscles in animal models. The study highlighted that doses comparable to epinephrine resulted in significant improvements in airflow resistance and overall respiratory function.
Toxicological Profile
While the beneficial effects are notable, it is essential to consider the toxicological aspects of this compound. Animal studies have indicated potential neurotoxic effects at high doses, necessitating careful dosage management when considering therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of the precursor (R)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-benzenediol (epinephrine analog), substituting the hydroxyl group with chlorine. Critical parameters include:
- Reaction temperature (optimized between 0–5°C to prevent side reactions) .
- Solvent choice (e.g., anhydrous dichloromethane to avoid hydrolysis) .
- Purification via recrystallization in ethanol/water mixtures to achieve ≥95% purity .
Q. How can researchers characterize the compound’s purity and structural integrity using modern analytical techniques?
- Methodological Answer :
- HPLC-UV : Monitor purity using C18 columns with mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile (λmax = 225, 282 nm) .
- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 2.5–3.0 ppm for methylamino protons, δ 6.7–7.2 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (calculated [M+H]+: 220.1 for free base; 256.5 with HCl) .
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodological Answer :
- Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability ≥4 years under these conditions, validated via accelerated degradation studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s adrenergic receptor selectivity be resolved?
- Methodological Answer :
- Perform radioligand binding assays using α1/α2 and β1/β2 receptor subtypes. Compare IC50 values with epinephrine (reference compound).
- Address discrepancies by standardizing assay conditions:
- Use CHO cells stably expressing human receptors .
- Control for pH (7.4) and temperature (37°C) to mimic physiological conditions .
Q. What experimental design considerations are critical for studying the compound’s metabolic stability in vivo?
- Methodological Answer :
- Liver Microsome Assays : Incubate with NADPH-supplemented rat/human liver microsomes. Monitor degradation via LC-MS/MS.
- Key parameters:
- Substrate concentration (1–10 µM to avoid saturation) .
- Time points (0, 15, 30, 60 min) to calculate half-life .
- Include epinephrine as a control to benchmark oxidative metabolism .
Q. How can researchers resolve contradictions in reported cytotoxicity profiles across cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
